2-Chloro-5-(trifluoromethyl)benzyl alcohol chemical properties
2-Chloro-5-(trifluoromethyl)benzyl alcohol chemical properties
An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzyl alcohol
This guide provides a comprehensive technical overview of 2-Chloro-5-(trifluoromethyl)benzyl alcohol (CAS No. 64372-62-9), a key fluorinated building block in modern chemical synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core physicochemical properties, synthetic routes, reactivity, and applications of this versatile intermediate. The insights provided are grounded in established chemical principles and aim to facilitate its effective use in research and development settings.
Core Physicochemical & Structural Properties
2-Chloro-5-(trifluoromethyl)benzyl alcohol is a solid at room temperature, characterized by the presence of three distinct functional groups on the benzene ring: a chloromethyl group, a chloro group, and a trifluoromethyl group.[1] The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring and the reactivity of the benzylic alcohol.
Below is a summary of its key physical and chemical properties, compiled from various suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 64372-62-9 | [1] |
| Molecular Formula | C₈H₆ClF₃O | [1][2] |
| Molecular Weight | 210.58 g/mol | [1][3] |
| Appearance | Solid | |
| Melting Point | 56-60 °C | [1][3] |
| Boiling Point | 227.1 °C at 760 mmHg | [3] |
| Flash Point | 110 °C (230 °F) | [3] |
| Density | ~1.4 g/cm³ | [3] |
| MDL Number | MFCD01631469 | [1][2] |
Structural Representation
The structure of 2-Chloro-5-(trifluoromethyl)benzyl alcohol is fundamental to understanding its reactivity.
Caption: Chemical structure of 2-Chloro-5-(trifluoromethyl)benzyl alcohol.
Spectroscopic Profile (Predicted)
While specific spectra are proprietary, a competent chemist can predict the key features based on the molecule's structure. This predictive analysis is crucial for reaction monitoring and quality control.
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¹H NMR: The proton NMR spectrum in CDCl₃ is expected to show distinct signals. The benzylic protons (-CH₂OH) would appear as a singlet (or a doublet if coupled to the hydroxyl proton) around 4.7 ppm. The hydroxyl proton (-OH) would be a broad singlet, its position variable depending on concentration and temperature. The three aromatic protons will appear in the 7.4-7.8 ppm region, showing complex splitting patterns (doublets and doublet of doublets) due to their coupling with each other. The proton ortho to the chlorine will be the most shielded, while the one between the two electron-withdrawing groups will be the most deshielded.
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¹³C NMR: The carbon spectrum will show eight distinct signals. The benzylic carbon (-CH₂OH) is expected around 63-65 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The aromatic carbons will resonate between 120-145 ppm, with the carbon bearing the chlorine atom and the carbon bearing the trifluoromethyl group being readily identifiable.
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Mass Spectrometry (MS): Electron Impact (EI) MS would likely show a molecular ion peak (M⁺) at m/z 210. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will be present due to the chlorine isotope (³⁷Cl). Common fragmentation patterns would include the loss of H₂O (m/z 192) and the formation of the stable benzyl cation (m/z 193 after loss of OH).
Synthesis and Purification Protocol
The most direct and common laboratory synthesis for this compound involves the selective reduction of a suitable precursor, such as 2-chloro-5-(trifluoromethyl)benzoic acid or its corresponding aldehyde. The reduction of a carboxylic acid derivative is a robust and scalable method.
Experimental Protocol: Reduction of 2-Chloro-5-(trifluoromethyl)benzoyl Chloride
This protocol outlines a common laboratory-scale synthesis. The causality for reagent selection is critical: Sodium borohydride (NaBH₄) is chosen as the reducing agent because it is highly selective for aldehydes and ketones and, under specific conditions, can reduce acyl chlorides while being safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LAH).
Step 1: Acyl Chloride Formation (If starting from Carboxylic Acid)
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To a solution of 2-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
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Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
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Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
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Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-chloro-5-(trifluoromethyl)benzoyl chloride.
Step 2: Reduction to the Benzyl Alcohol
-
Dissolve the crude benzoyl chloride in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, controlling the exothermic reaction.
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After the addition is complete, stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding 1 M HCl at 0 °C until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Step 3: Purification
-
The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) as the eluent.
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield 2-Chloro-5-(trifluoromethyl)benzyl alcohol as a solid.
Caption: A typical workflow for the synthesis and purification of the target compound.
Chemical Reactivity and Derivatization
The reactivity of this molecule is dominated by the benzylic alcohol and influenced by the substituted aromatic ring.
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Reactions at the Hydroxyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger oxidants like potassium permanganate (KMnO₄). Furthermore, the hydroxyl group can be converted into a good leaving group, for instance, by reaction with thionyl chloride (SOCl₂) or 2,4,6-trichloro-1,3,5-triazine (TCT) to form 2-chloro-5-(trifluoromethyl)benzyl chloride.[4] This transformation is pivotal for subsequent nucleophilic substitution reactions, making it a valuable intermediate.[4]
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Aromatic Ring Reactivity: The benzene ring is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of both the chlorine and trifluoromethyl groups. These groups are meta-directing. Therefore, any further substitution (e.g., nitration, halogenation) will be challenging and will likely occur at the C4 or C6 positions, which are meta to the trifluoromethyl group.
Caption: Key reactivity pathways for 2-Chloro-5-(trifluoromethyl)benzyl alcohol.
Applications in Research and Development
The unique substitution pattern of this molecule makes it a valuable building block in several areas:
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Agrochemicals: It serves as a key intermediate in the synthesis of certain modern herbicides and insecticides.[2] The trifluoromethyl group often enhances the biological activity and metabolic stability of the final active ingredient.
-
Medicinal Chemistry: In drug development, the introduction of a trifluoromethyl group is a widely used strategy to improve a drug candidate's metabolic stability, lipophilicity, and binding affinity.[5] This molecule provides a scaffold that can be elaborated into more complex fluorinated analogs of potential therapeutic agents.[2] It allows for the strategic placement of the CF₃ group, which can block metabolic pathways or enhance receptor interactions.
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Materials Science: Fluorinated organic molecules are also of interest in materials science for creating polymers and other materials with specific properties, such as thermal stability and hydrophobicity.
Safety, Handling, and Storage
Proper handling and storage are paramount when working with this chemical. It is classified as an irritant and is toxic if swallowed.[1][3]
| Hazard Category | Description | GHS Statements |
| Acute Toxicity | Toxic if swallowed. | H301 |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
Source: Aggregated GHS information.[3]
Handling Protocol:
-
Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]
-
Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6]
-
Avoid formation of dust.[6]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]
-
Keep the container tightly sealed to prevent moisture absorption, as the compound can be hygroscopic.[6]
-
Some sources also indicate the material may be light-sensitive, so storage in an opaque or amber container is recommended.[6]
Conclusion
2-Chloro-5-(trifluoromethyl)benzyl alcohol is a strategically important chemical intermediate whose value is derived from its unique combination of functional groups. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in the synthesis of advanced materials, agrochemicals, and pharmaceuticals. The trifluoromethyl and chloro substituents provide a powerful handle for tuning molecular properties, making this compound a cornerstone for innovation in synthetic chemistry.
References
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MySkinRecipes. 2-Chloro-5-(trifluoromethyl)benzyl alcohol. [Link]
-
American Elements. 2-Chloro-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol. [Link]
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Sun, L., et al. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 3919-3924. [Link]
- Google Patents. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.
-
MDPI. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. [Link]
-
National Institutes of Health (NIH). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. [Link]
Sources
- 1. 64372-62-9 Cas No. | 2-Chloro-5-(trifluoromethyl)benzyl alcohol | Matrix Scientific [matrixscientific.com]
- 2. 2-Chloro-5-(trifluoromethyl)benzyl alcohol [myskinrecipes.com]
- 3. echemi.com [echemi.com]
- 4. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 5. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cn.canbipharm.com [cn.canbipharm.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
